![molecular formula C16H19ClN4O2 B5574978 1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5574978.png)
1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.1196536 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Affinity and Antagonism
Dopamine D-2 and Serotonin 5-HT2 Receptor Affinity: Research demonstrates the potential of certain piperazine derivatives in binding to dopamine D-2 and serotonin 5-HT2 receptors. For instance, a study by Perregaard et al. (1992) found that derivatives including piperazinyl, tetrahydropyridyl, and piperidyl indoles show potent receptor affinity in ligand binding studies. This suggests their relevance in neurological and psychiatric research (Perregaard et al., 1992).
G Protein-Biased Dopaminergics: Moller et al. (2017) describe the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines. This led to high-affinity dopamine receptor partial agonists with a bias toward G protein activation over β-arrestin recruitment, indicating potential therapeutic applications (Möller et al., 2017).
Structural and Chemical Studies
- Pyrido[1,2-c]pyrimidine Derivatives: Pisklak et al. (2008) conducted structural studies of 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives with pyrido[1,2-c]pyrimidine imide moiety, potentially indicating higher selectivity to 5-HT1A receptors. These studies included solid-state 13C CPMAS NMR spectroscopy and X-ray crystallography, contributing to a better understanding of the chemical structure and potential receptor selectivity (Pisklak et al., 2008).
Potential Therapeutic Applications
Antipsychotic Activity: Research into derivatives such as sertindole, a compound with similarities to the structure of 1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine, suggests potential antipsychotic properties. This is based on the drug's ability to act as a noncataleptogenic central dopamine D-2 and serotonin 5-HT2 antagonist, similar to the atypical neuroleptic clozapine (Perregaard et al., 1992).
Anti-Diabetic Drugs: Bindu et al. (2019) explored triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic medications, indicating their role in inhibiting Dipeptidyl peptidase-4 (DPP-4). This study demonstrates the compound's potential in treating diabetes through its insulinotropic activities (Bindu et al., 2019).
特性
IUPAC Name |
[4-(5-chloropyridin-2-yl)piperazin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-11(2)13-9-14(23-19-13)16(22)21-7-5-20(6-8-21)15-4-3-12(17)10-18-15/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGMNINKGFPQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
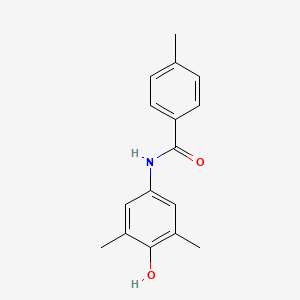
![methyl 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5574921.png)
![2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5574930.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574936.png)
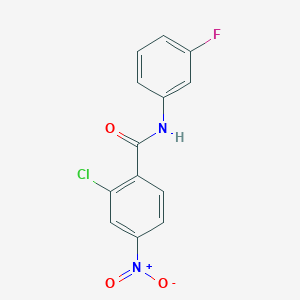
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)
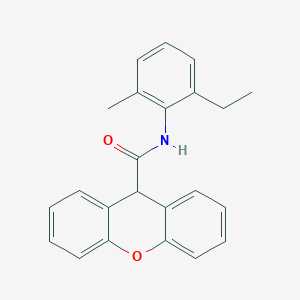
![4-methyl-6-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5574954.png)
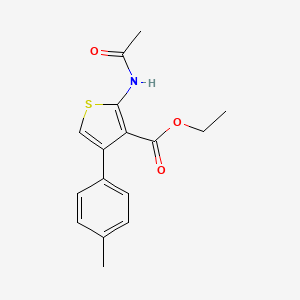
![2-ethyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5574966.png)
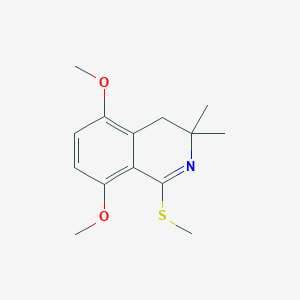
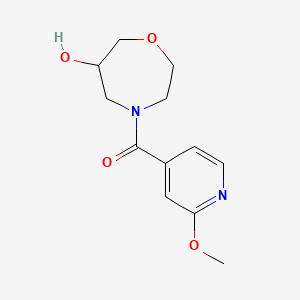
![2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5574997.png)
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5575010.png)
